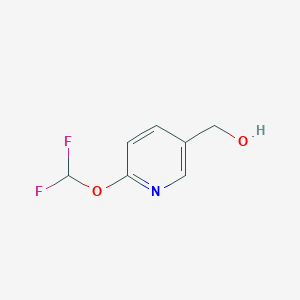

(6-(Difluoromethoxy)pyridin-3-yl)methanol

説明

Nomenclature and Structural Features

The compound (6-(Difluoromethoxy)pyridin-3-yl)methanol possesses a systematic nomenclature that precisely describes its molecular architecture. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as [6-(difluoromethoxy)pyridin-3-yl]methanol. The Chemical Abstracts Service has assigned this compound the registry number 1375098-07-9, providing a unique identifier for chemical databases and research applications.

The structural composition centers around a pyridine ring system, which serves as the core heterocyclic framework. The pyridine ring contains nitrogen at the 1-position, establishing the fundamental heterocyclic character of the molecule. At the 6-position of the pyridine ring, a difluoromethoxy group (CHF2O-) is attached, introducing significant fluorine content that influences the compound's electronic properties. The 3-position bears a hydroxymethyl group (-CH2OH), providing a primary alcohol functionality that contributes to the molecule's potential reactivity and hydrogen bonding capabilities.

The molecular formula C7H7F2NO2 reveals the precise atomic composition, consisting of seven carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms. The Simplified Molecular Input Line Entry System representation, expressed as OCC1=CC=C(OC(F)F)N=C1, provides a linear notation that captures the connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-3,7,11H,4H2 offers an alternative structural description that enables computational analysis and database searching.

Historical Context and Discovery

The development of this compound emerged from the broader advancement of fluorinated heterocyclic chemistry that gained momentum over several decades. Fluorination chemistry has been developed for more than 100 years, with early examples of nucleophilic and electrophilic fluorination establishing the foundation for modern synthetic approaches. The introduction of specialized fluorinating reagents such as Selectfluor and diethylaminosulfur trifluoride resulted in rapid development of new fluorination methods, facilitating the synthesis of complex fluorinated molecules.

Within the past decade, significant advances in fluorination chemistry have occurred, attributed to increased efforts towards catalytic methods for fluorine incorporation. The merger of fluorination chemistry and synthetic organic chemistry, previously considered separate fields, has resulted in recent advances that have enabled the synthesis of compounds like this compound. The difluoromethoxy group, in particular, represents a valuable fluorinated functional group that exhibits significantly different reactivity compared to non-fluorinated analogs.

The compound's entry into chemical databases reflects the systematic documentation of fluorinated heterocycles in modern chemical literature. The PubChem database first recorded this compound on November 30, 2012, with the most recent modification occurring on May 18, 2025, indicating ongoing research interest and potential applications. The Chemical Abstracts Service registration and subsequent cataloging by multiple chemical suppliers demonstrate the compound's recognition within the scientific community as a valuable research tool.

Research patents have documented related structures, particularly in the context of insecticidal applications. Patent literature from 2007 and 2010 describes N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximines, which share structural similarities with the target compound, indicating the broader interest in fluorinated pyridine derivatives for agricultural and pharmaceutical applications. These developments illustrate the systematic exploration of fluorinated heterocycles and their potential biological activities.

Significance in Fluorinated Heterocyclic Chemistry

The significance of this compound within fluorinated heterocyclic chemistry stems from its representation of key principles governing fluorine's influence on molecular properties. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in molecular physical and chemical properties, which can be rationally exploited for diverse fields such as medicinal chemistry and organocatalysis. The difluoromethoxy group present in this compound exemplifies how fluorinated functional groups exhibit significantly different reactivity patterns compared to their non-fluorinated counterparts.

Fluorination can profoundly influence the stability and reactivity of nitrogen heterocycles. When highly-polarized carbon-fluorine bonds are incorporated into nitrogen heterocycle frameworks, they create dramatic influences on molecular physical and chemical properties. The difluoromethoxy substitution pattern in this compound represents a specific example of how strategic fluorine placement can modulate electronic distribution and molecular behavior within heterocyclic systems.

The conformational effects of fluorination constitute another critical aspect of this compound's significance. Fluorination can influence the conformations of nitrogen heterocycles through charge-dipole interactions and steric effects. The difluoromethoxy group at the 6-position of the pyridine ring creates unique electronic environments that may influence molecular conformations and binding interactions in biological systems. These conformational preferences directly impact the molecule's potential applications in drug design and materials science.

The compound's role in modern synthetic chemistry reflects broader trends in fluorinated building block approaches. An alternative strategy to deoxyfluorination involves synthesizing fluorinated nitrogen heterocycles starting from fluorine-containing organic building blocks, benefiting from the wide variety and frequently low cost of commercially available organofluorine molecules. This compound represents such a building block, potentially serving as a precursor for more complex fluorinated structures through established synthetic transformations.

| Fluorination Effect | Impact on Heterocycles | Relevance to Target Compound |

|---|---|---|

| Electronic Properties | Altered electron density distribution | Difluoromethoxy group influences pyridine electronics |

| Conformational Behavior | Modified ring conformations and flexibility | Potential conformational constraints from fluorine substitution |

| Reactivity Patterns | Enhanced or diminished nucleophilicity/electrophilicity | Modified reactivity at pyridine positions |

| Stability Characteristics | Increased resistance to oxidation or hydrolysis | Enhanced chemical stability from fluorine incorporation |

The compound also exemplifies the strategic use of fluorinated functional groups in heterocyclic design. Methods for the introduction of fluorinated functional groups have become increasingly sophisticated, enabling precise placement of fluorine atoms to achieve desired molecular properties. The difluoromethoxy group serves as both an electron-withdrawing substituent and a potential site for further chemical modification, making compounds like this compound valuable intermediates in synthetic chemistry.

Furthermore, the availability of this compound through multiple commercial sources indicates its recognition as a useful research tool within the fluorinated heterocycle community. The compound's presence in various chemical catalogs and databases reflects the growing importance of fluorinated heterocycles in contemporary chemical research, particularly in areas where the unique properties of fluorine substitution provide advantages over traditional molecular designs.

特性

IUPAC Name |

[6-(difluoromethoxy)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-5(4-11)3-10-6/h1-3,7,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZNTAXNTQWXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283861 | |

| Record name | 6-(Difluoromethoxy)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375098-07-9 | |

| Record name | 6-(Difluoromethoxy)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375098-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethoxy)-3-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanol typically involves the introduction of a difluoromethoxy group to a pyridine derivative. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various methods, including metal-mediated stepwise difluoromethylation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced difluoromethylation techniques and efficient purification methods to obtain the desired compound in bulk quantities .

化学反応の分析

Types of Reactions

(6-(Difluoromethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Synthetic Routes

The synthesis of this compound typically involves:

- Difluoromethylation of Pyridine Derivatives : This process can be achieved through various methods, including metal-mediated reactions and the use of difluoromethylation reagents. For instance, difluoromethyl triflate can be utilized in the difluoromethylation of pyridines under mild conditions .

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield aldehydes or carboxylic acids and can also be reduced to form alcohols or amines. Common reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

The applications of (6-(Difluoromethoxy)pyridin-3-yl)methanol span several domains:

Chemistry

- Building Block in Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique difluoromethoxy group allows for the introduction of various functional groups through substitution reactions .

Biology

- Biological Activity Studies : Research indicates that this compound interacts with biomolecules, making it valuable for studying biochemical pathways. Its structure suggests potential interactions with enzymes and receptors, which could modulate biological processes.

Medicine

- Therapeutic Potential : Ongoing research is exploring its use as a precursor in drug development. The compound's unique properties may lead to the development of new therapeutic agents targeting specific diseases .

Case Studies

Several studies highlight the practical applications of this compound:

Case Study 1: Insecticide Development

A study reported the synthesis of pyridine-containing neonicotinoid insecticides using analogues of this compound. These compounds demonstrated enhanced efficacy against pests compared to traditional insecticides, showcasing the compound's potential in agricultural applications .

Case Study 2: Drug Development

Research published in a pharmaceutical context explored the use of this compound in developing PDE4 inhibitors. The study highlighted its effectiveness in modulating inflammatory responses, indicating its potential therapeutic role in treating conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis .

作用機序

The mechanism of action of (6-(Difluoromethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and pathways, making it a valuable compound for studying biochemical mechanisms and developing new therapeutic agents .

類似化合物との比較

Substituent Electronic and Steric Effects

| Compound Name | Substituent Position/Group | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| This compound | 6-OCF₂H, 3-CH₂OH | Strong electron-withdrawing (-OCF₂H) | Moderate (linear OCF₂H) |

| [6-(Trifluoromethyl)pyridin-3-yl]methanol | 6-CF₃, 3-CH₂OH | Very strong electron-withdrawing (-CF₃) | High (bulky CF₃) |

| (6-Methoxypyridin-2-yl)-methanol | 6-OCH₃, 2-CH₂OH | Electron-donating (-OCH₃) | Low (small -OCH₃) |

| [6-(Diethylamino)pyridin-3-yl]methanol | 6-N(C₂H₅)₂, 3-CH₂OH | Strong electron-donating (-N(C₂H₅)₂) | High (branched diethyl) |

| [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol | 2-CF₂H, 4-Cl, 6-Cl, 3-CH₂OH | Mixed (electron-withdrawing Cl, CF₂H) | Very high (multiple substituents) |

Key Observations :

- Electron-withdrawing groups (e.g., -OCF₂H, -CF₃, -Cl) increase the acidity of the hydroxyl group and enhance stability against nucleophilic attack.

- Electron-donating groups (e.g., -OCH₃, -N(C₂H₅)₂) improve solubility in polar solvents but reduce electrophilic reactivity .

- Steric hindrance from bulky groups (e.g., -CF₃, -N(C₂H₅)₂) may limit accessibility in catalytic reactions or binding to biological targets .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | C₇H₇F₂NO₂ | 175.14 | N/A | 0.89 |

| [6-(Trifluoromethyl)pyridin-3-yl]methanol | C₇H₆F₃NO | 195.12 | N/A | 1.54 |

| (6-Methoxypyridin-2-yl)-methanol | C₇H₉NO₂ | 139.15 | N/A | -0.12 |

| [6-(Diethylamino)pyridin-3-yl]methanol | C₁₀H₁₆N₂O | 180.25 | N/A | 1.21 |

| [4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol | C₇H₅Cl₂F₂NO | 228.02 | N/A | 2.03 |

Key Observations :

- Higher molecular weight and lipophilicity (LogP) correlate with increased fluorine content (e.g., -CF₃, -OCF₂H), enhancing membrane permeability but reducing aqueous solubility .

- Chlorine substituents (e.g., in [4,6-dichloro-...]) significantly increase molecular weight and LogP, favoring hydrophobic interactions .

生物活性

(6-(Difluoromethoxy)pyridin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C7H7F2NO2

- Molecular Weight : 177.14 g/mol

- SMILES Notation : OCc1ccc(OC(F)F)nc1

The difluoromethoxy group enhances the lipophilicity of the compound, which is crucial for its biological activity as it facilitates membrane permeability and interaction with intracellular targets.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism involves:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation, potentially affecting pathways related to tumor growth.

- Case Study : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent , targeting various pathogens through:

- Enzyme Inhibition : It may inhibit specific enzymes critical for microbial survival, thereby exerting antimicrobial effects.

- Research Findings : Preliminary studies indicate efficacy against certain strains of bacteria, although further investigation is needed to establish a broader spectrum of activity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Interactions : The compound has been shown to interact with histone deacetylases (HDACs), which play a significant role in cancer therapy by modulating gene expression related to cell cycle and apoptosis .

- Cellular Uptake : Enhanced lipophilicity due to the difluoromethoxy group improves cellular uptake, allowing the compound to reach intracellular targets effectively .

Comparative Biological Activity

A comparison with similar compounds reveals unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Bromopyridine-3-methanol | Lacks difluoromethoxy group | Moderate cytotoxicity |

| 5-Bromo-2-(difluoromethoxy)pyridine | Lacks methanol group | Limited antimicrobial activity |

The presence of both difluoromethoxy and methanol groups in this compound contributes to its distinct chemical and biological properties .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study : A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

- Antimicrobial Evaluation : Another study reported that the compound showed promising results against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for (6-(Difluoromethoxy)pyridin-3-yl)methanol, and what are their key considerations?

- Methodological Answer : The compound is typically synthesized via fluorination and reduction steps. A two-step approach involves:

Fluorination : Reacting 2-chloro-6-(trifluoromethyl)pyridine with potassium fluoride in DMSO at 80–100°C for 12–24 hours to introduce the difluoromethoxy group .

Reduction : Using lithium aluminum hydride (LiAlH4) in anhydrous THF to reduce the intermediate carbonyl group to the alcohol. Excess LiAlH4 must be quenched carefully to avoid side reactions .

Critical Parameters :

- Solvent purity (DMSO must be dry to prevent hydrolysis).

- Temperature control during fluorination to minimize decomposition.

- Safety protocols for handling LiAlH4 (exothermic reactions).

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and F NMR to confirm the presence of the difluoromethoxy group (δ ~75–85 ppm for F) and hydroxymethyl protons (δ ~4.5 ppm, singlet) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: methanol/water (70:30) at 1 mL/min. Retention time ~5.2 minutes .

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 195.11 .

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer :

- Solubility : Highly soluble in methanol, DMSO, and dichloromethane (>50 mg/mL); sparingly soluble in water (<1 mg/mL) .

- Stability : Store at –20°C under inert gas (N/Ar) to prevent oxidation of the hydroxymethyl group. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, temperature) impact the yield of this compound?

- Methodological Answer :

- Catalyst Optimization : Pd/C (5% loading) in hydrogenation steps improves yield (e.g., 76% in imidazo[4,5-c]pyridine derivatives) .

- Temperature Effects : Fluorination at >90°C increases byproduct formation (e.g., trifluoromethylpyridine derivatives), while <80°C slows kinetics. Optimal range: 85±5°C .

Data Table :

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| LiAlH4, THF, 0°C | 68 | 95 | |

| NaBH4, MeOH, RT | 42 | 88 |

Q. What role does this compound play in medicinal chemistry applications?

- Methodological Answer : The compound serves as a key intermediate in synthesizing kinase inhibitors and anticancer agents. For example:

- Case Study : It was used to prepare 4-(1-(6-(difluoromethoxy)pyridin-3-yl)-1H-imidazo[4,5-c]pyridin-6-yl)-3-methylbenzonitrile, a potent CDK inhibitor (IC < 50 nM) .

- Structure-Activity Relationship (SAR) : The difluoromethoxy group enhances metabolic stability and lipophilicity, improving membrane permeability .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers in imidazo[4,5-c]pyridines) .

- DFT Calculations : Compare experimental F NMR shifts with computed values (B3LYP/6-31G* level) to confirm assignments .

- Cross-Validation : Use HSQC and HMBC 2D-NMR to resolve ambiguous proton-carbon correlations .

Methodological Considerations for Data Analysis

- Contradiction Analysis : When synthetic yields vary between batches, conduct GC-MS to detect trace impurities (e.g., unreacted 2-chloropyridine derivatives) .

- Computational Modeling : Molecular docking (AutoDock Vina) can predict binding modes of derivatives to biological targets, guiding SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。